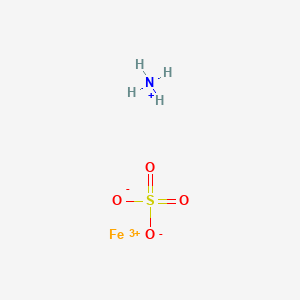
Azanium;iron(3+);sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a pale violet crystalline solid that is soluble in water. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium iron(III) sulfate can be synthesized through the reaction of iron(III) chloride with ammonium sulfate in an aqueous solution. The reaction proceeds as follows: \[ FeCl_3 + (NH_4)_2SO_4 + 12H_2O \rightarrow FeNH_4(SO_4)_2 \cdot 12H_2O + 3HCl \]
Industrial Production Methods: In industrial settings, ammonium iron(III) sulfate is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ammonium iron(III) sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ammonium iron(III) sulfate can act as an oxidizing agent in reactions with reducing agents.
Reduction: It can be reduced to iron(II) sulfate under specific conditions.
Substitution: It can undergo substitution reactions with other anions in solution.
Major Products Formed:
Oxidation: Products include oxidized forms of the reactants.
Reduction: Iron(II) sulfate is a common product of reduction reactions.
Substitution: Various substituted ammonium salts can be formed.
Scientific Research Applications
Ammonium iron(III) sulfate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: It is employed in biological studies to investigate the effects of iron on biological systems.
Medicine: It is used in medical research to study its potential therapeutic effects.
Industry: It is utilized in industrial processes, such as water treatment and as a mordant in dyeing fabrics.
Mechanism of Action
The mechanism by which ammonium iron(III) sulfate exerts its effects involves its ability to interact with biological molecules and pathways. It can bind to proteins and enzymes, affecting their activity and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ferric chloride (FeCl3)
Ferric nitrate (Fe(NO3)3)
Iron(III) sulfate (Fe2(SO4)3)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
FeH4NO4S+2 |
|---|---|
Molecular Weight |
169.95 g/mol |
IUPAC Name |
azanium;iron(3+);sulfate |
InChI |
InChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+3;;/p-1 |
InChI Key |
YCOBRFCKGHBIOI-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















